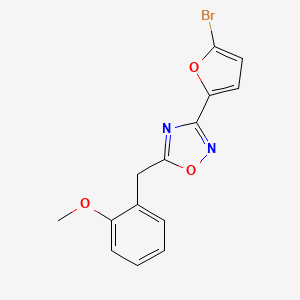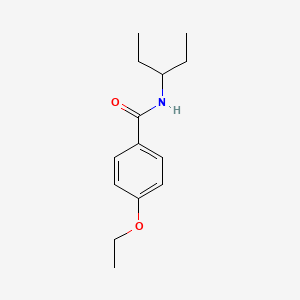
3-(5-bromo-2-furyl)-5-(2-methoxybenzyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, including compounds similar to "3-(5-bromo-2-furyl)-5-(2-methoxybenzyl)-1,2,4-oxadiazole," involves several key steps starting from appropriate precursors. These steps often include the formation of oxadiazole rings through cyclization reactions. A typical synthesis route might involve the reaction of hydrazides with carboxylic acids or their derivatives under dehydration conditions. The specific synthesis route can vary depending on the desired substitution pattern on the oxadiazole ring (Rehman et al., 2018).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by the presence of a 1,2,4-oxadiazole ring, a heterocyclic compound containing oxygen and nitrogen atoms. This ring structure contributes to the compound's stability and chemical reactivity. Crystallographic analysis can reveal the geometric parameters, including bond lengths and angles, which are crucial for understanding the compound's interactions at the molecular level (Zhu & Qiu, 2011).
Chemical Reactions and Properties
The chemical reactivity of "3-(5-bromo-2-furyl)-5-(2-methoxybenzyl)-1,2,4-oxadiazole" is influenced by the oxadiazole ring and the substituents attached to it. These compounds are known to participate in various chemical reactions, including nucleophilic substitutions, due to the presence of active sites in the molecule. The bromo and methoxybenzyl groups further modulate the compound's reactivity, allowing for targeted modifications and functionalizations (Ustabaş et al., 2020).
Physical Properties Analysis
The physical properties of oxadiazole derivatives, including solubility, melting point, and crystal structure, are key for their handling and application in various domains. These properties are influenced by the molecular structure and the nature of substituents on the oxadiazole ring. Studies on similar compounds highlight the role of substitution patterns in determining the compound's physical state and stability under different conditions (Khan et al., 2014).
Chemical Properties Analysis
The chemical properties of "3-(5-bromo-2-furyl)-5-(2-methoxybenzyl)-1,2,4-oxadiazole" are significant for its potential applications. These properties include reactivity towards different chemical agents, stability under various conditions, and potential for further functionalization. The oxadiazole core contributes to the compound's electron-rich nature, which may interact with various electrophiles and nucleophiles, offering a broad spectrum of chemical behavior suitable for diverse chemical transformations and applications (Kaneria et al., 2016).
Applications De Recherche Scientifique
Photodynamic Therapy Application
A study synthesized and characterized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, showing significant potential for photodynamic therapy in cancer treatment due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. This suggests compounds with similar structures could be explored for similar applications (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial Activity
Another study focused on the synthesis of novel oxadiazole derivatives to evaluate their antibacterial activity, demonstrating that such compounds could serve as a basis for developing new antibacterial agents. This indicates the potential utility of oxadiazole compounds in creating effective treatments against bacterial infections (Rehman et al., 2018).
Propriétés
IUPAC Name |
3-(5-bromofuran-2-yl)-5-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c1-18-10-5-3-2-4-9(10)8-13-16-14(17-20-13)11-6-7-12(15)19-11/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSATZOMKIKVVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NC(=NO2)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromofuran-2-yl)-5-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5544830.png)

![N-[3-cyano-4-(2-furyl)-6-isobutyl-2-pyridinyl]acetamide](/img/structure/B5544840.png)
![N-[(3R*,4R*)-4-(1-pyrrolidinyl)tetrahydro-3-furanyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5544844.png)
![N,N-diethyl-2-[3-(2-furyl)-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5544848.png)
![3-amino-5-chloro-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5544852.png)
![7-[2-(2-methoxyethyl)morpholin-4-yl]-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5544853.png)


![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5544892.png)

![5-(2-methylphenyl)-4-[(2-thienylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5544911.png)
![3-(2-chloro-6-fluorophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5544915.png)
![1-(2-ethoxyethyl)-N-[(5-methyl-2-thienyl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5544919.png)